4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZOSHSPHZSFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromobenzenesulfonyl Chloride
While commercially available, this intermediate can be synthesized via chlorosulfonation of bromobenzene:
- Chlorosulfonation :
Bromobenzene reacts with chlorosulfonic acid at 0–5°C to form 4-bromobenzenesulfonic acid. Conversion to Sulfonyl Chloride :
Treatment with thionyl chloride (SOCl₂) in the presence of DMF catalyst yields 4-bromobenzenesulfonyl chloride:$$
\text{4-Bromobenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{4-Bromobenzenesulfonyl chloride} + \text{HCl} + \text{SO}2
$$Typical Conditions :
Sulfonamide Coupling Reaction
Procedure :
- In a dried flask, combine:
- 4-Bromobenzenesulfonyl chloride (1.0 equiv)
- 2,4,5-Trifluoroaniline (1.1 equiv)
- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- Triethylamine (1.5 equiv) as base
- Stir under nitrogen at 25°C for 12–24 hours.
- Workup:
- Wash with 1M HCl (3×) to remove excess amine
- Dry organic layer over Na₂SO₄
- Concentrate under reduced pressure
- Purify via column chromatography (hexane/ethyl acetate 4:1) or recrystallization from ethanol/water.
Optimized Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Temperature | 25°C | Prevents decomposition |
| Base | Triethylamine | Superior HCl scavenging |
| Reaction Time | 18 hours | Completes conversion |
| Yield | 62–68% | - |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput and safety, industrial protocols employ flow chemistry:
- Reactant Streams :
- Stream A: 4-Bromobenzenesulfonyl chloride (0.5 M in DCM)
- Stream B: 2,4,5-Trifluoroaniline (0.55 M) + triethylamine (0.6 M) in DCM
- Reactor Conditions :
- Mixing T-piece: 10 mL/min combined flow rate
- Tubular reactor: 50°C, 30 min residence time
- Workup :
- In-line liquid-liquid separation
- Rotary evaporation for solvent recovery
- Output :
- Purity: >99% (HPLC)
- Daily production: 15–20 kg
Environmental Considerations
- Waste Minimization : SOCl₂ is recycled via distillation.
- Solvent Recovery : >90% DCM reclaimed through fractional distillation.
Spectroscopic Characterization
Critical analytical data for quality control:
Table 1: Spectroscopic Properties
Challenges and Solutions
Low Nucleophilicity of 2,4,5-Trifluoroaniline
The electron-withdrawing fluorine atoms reduce amine reactivity. Mitigation strategies:
Byproduct Formation
Major byproduct: N,N-Bis-sulfonamide (5–8%). Reduced by:
- Strict stoichiometric control (sulfonyl chloride : amine = 1:1)
- Stepwise addition of sulfonyl chloride
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Batch (Lab) | 62–68% | 95–98% | Limited | 420 |
| Continuous Flow | 70–75% | >99% | High | 310 |
| Microwave-Assisted | 65% | 97% | Moderate | 380 |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions with electrophiles like nitronium ions or halogens.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic aromatic substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Electrophilic aromatic substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Chemical Synthesis
4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the creation of diverse derivatives that are valuable in organic synthesis.
- Formation of Heterocycles : The compound can be utilized to synthesize heterocyclic structures that are crucial for pharmaceutical development .
Pharmacological Applications
This compound has shown potential as a lead molecule in drug development due to its bioactive properties:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes. Its sulfonamide group can interact with active sites of target proteins through hydrogen bonding and hydrophobic interactions. This mechanism is particularly relevant in the development of anti-inflammatory and antimicrobial agents .
- Interaction with Serum Proteins : Studies have demonstrated that this compound interacts with human serum albumin, affecting its pharmacokinetics and therapeutic efficacy. The binding affinity has been characterized using multi-spectroscopic techniques, revealing insights into its behavior in biological systems .
Biological Research
The compound is also utilized in biological studies to explore:
- Biological Pathways : As a probe for investigating pathways involving sulfonamide interactions, it helps elucidate mechanisms of action in cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .
Industrial Applications
In addition to its scientific applications, this compound is used in the production of specialty chemicals. Its ability to serve as a precursor for advanced materials highlights its importance in industrial chemistry.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis, demonstrated that derivatives of this compound could significantly reduce ATX-dependent invasion of melanoma cells. The most potent analogues were found to inhibit cell invasion effectively while minimizing off-target effects .
Case Study 2: Pharmacokinetic Properties
Research investigating the pharmacokinetic characteristics of this compound revealed its interaction with human serum albumin through static fluorescence quenching mechanisms. These findings suggest that modifications to the compound could enhance its therapeutic efficacy by improving bioavailability and reducing toxicity .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl and bromine groups enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1480694-08-3
- Molecular Formula: C₁₂H₇BrF₃NO₂S
- Molecular Weight : ~366.2 g/mol (calculated)
- Key Features: A sulfonamide derivative featuring a brominated benzene ring and a 2,4,5-trifluorophenyl substituent.
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The table below compares 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide with analogs differing in substituents on the phenyl or benzyl groups:
Structural and Functional Differences
- Electron Effects: The 2,4,5-trifluorophenyl group in the target compound provides stronger electron withdrawal compared to mono-fluorinated (e.g., 4-fluorophenyl) or methoxy-substituted analogs. This increases the acidity of the sulfonamide NH, influencing hydrogen-bonding capacity .
- Steric and Halogen-Bonding Effects: The dual bromine in 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide increases steric hindrance and may facilitate halogen bonding, which is absent in fluorine-substituted analogs .
Applications in Synthesis :
- The target compound’s derivative (modified with cyclopropenyl and furan groups) was used in gold-catalyzed reactions , highlighting its utility as a versatile synthetic intermediate .
- Nitro-substituted analogs are common intermediates in pharmaceutical synthesis, where nitro groups serve as precursors for amine functionalities .
Crystallographic and Physicochemical Data
- Crystal Packing : Studies on 4-bromo-N-(4-fluorophenyl)benzenesulfonamide reveal intermolecular N–H···O hydrogen bonds and C–H···π interactions, stabilized by fluorine’s electronegativity .
- Solubility : Methoxybenzyl-substituted analogs exhibit improved aqueous solubility compared to halogenated derivatives due to the polar methoxy group .
Key Research Findings
- Biological Activity : Fluorinated sulfonamides are explored for enzyme inhibition (e.g., carbonic anhydrase), where fluorine’s electronegativity enhances target binding .
- Thermal Stability: Brominated analogs generally show higher thermal stability than non-halogenated sulfonamides, attributed to stronger C–Br bonds .
Biological Activity
4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, along with mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with a bromo group and a trifluorophenyl substituent. Its chemical structure can be represented as follows:
This structure contributes to its unique chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that certain compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and replication .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. For instance, derivatives of benzenesulfonamides have been tested against cancer cell lines such as MCF7 (breast cancer) using assays like the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited cytotoxic effects on cancer cells, suggesting potential for further development as anticancer agents .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors. For instance, sulfonamides can bind to dihydropteroate synthase in bacteria, disrupting folate synthesis. In cancer cells, the interaction with cellular targets may lead to apoptosis or cell cycle arrest .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
- Absorption : Studies suggest moderate absorption rates due to the compound's lipophilicity.
- Distribution : The binding affinity to plasma proteins such as human serum albumin (HSA) is a critical factor influencing its bioavailability.
- Metabolism : Potential interactions with cytochrome P450 enzymes have been noted, indicating possible metabolic pathways that could affect drug efficacy and safety.
- Excretion : The compound's metabolites are likely eliminated through renal pathways.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Binding Affinity | Moderate to Strong |
| Metabolism | CYP450 Interaction |
| Excretion | Renal |
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzenesulfonamide derivatives demonstrated that this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics like penicillin .
Case Study 2: Anticancer Screening
In a comparative study involving multiple sulfonamide derivatives against MCF7 cells, this compound exhibited notable cytotoxicity with an IC50 value in the micromolar range. This suggests its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide, and how can yields be improved?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between sulfonyl chlorides and amines. For example, halogenated aryl amines (e.g., 2,4,5-trifluoroaniline) can react with 4-bromobenzenesulfonyl chloride in dichloromethane or DMF, using bases like triethylamine to neutralize HCl . Optimization may require adjusting stoichiometry, solvent polarity, or temperature. Evidence from analogous compounds suggests that in situ generation of intermediates (e.g., using triphosgene for carbamate formation) can enhance atom efficiency . Low yields due to steric hindrance from trifluorophenyl groups might be mitigated by microwave-assisted synthesis or catalytic methods.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/FTIR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) and monitor reaction progress .
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aryl rings) and intermolecular interactions (N–H⋯O hydrogen bonds, F⋯F contacts) . For poorly crystalline samples, slow evaporation in diethyl ether or acetonitrile is recommended .
- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ at m/z 375.1).
Q. How does the steric and electronic profile of the 2,4,5-trifluorophenyl group influence reactivity?
- Methodological Answer : Fluorine substituents increase electron-withdrawing effects, reducing nucleophilicity of the aniline nitrogen. Steric hindrance from ortho-fluorine atoms may slow sulfonamide bond formation. Computational tools (e.g., DFT) can quantify charge distribution and predict sites for electrophilic substitution . Comparative studies with mono- or di-fluorinated analogs are advised to isolate steric/electronic contributions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase, a common sulfonamide target). Focus on sulfonamide oxygen interactions with zinc ions in active sites .
- QSAR : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory potency. Training sets should include analogs with varying halogenation patterns .
- Hirshfeld Surface Analysis : Map intermolecular interactions to predict crystal packing stability, which affects solubility and bioavailability .
Q. What strategies resolve contradictions in biological activity data across similar sulfonamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization) or impurities. For example:
- Reproducibility Checks : Use HPLC-purified samples (>95% purity) and standardized protocols (e.g., consistent cell lines for cytotoxicity assays) .
- Metabolite Screening : LC-MS can identify degradation products that may interfere with activity .
- Structural Analog Comparison : Compare with 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, where a 41.2° dihedral angle reduced solubility but enhanced target binding .
Q. How can synthetic challenges (e.g., deprotection of sensitive groups) be addressed?
- Methodological Answer : Fluorinated aryl groups may complicate deprotection. Evidence from 2,4,5-trifluorophenyl intermediates shows that strong bases (e.g., DBU) can induce side reactions (e.g., Michael additions). Alternatives include:
- Mild Deprotection : Use TBAF (tetrabutylammonium fluoride) for silyl ether removal .
- Protecting Groups : Introduce acid-labile tert-butoxycarbonyl (Boc) groups for amine protection, removable with TFA .
Q. What are the implications of crystal packing motifs on formulation development?
- Methodological Answer : Strong hydrogen-bonded networks (e.g., N–H⋯O chains) increase melting points but reduce solubility. Co-crystallization with coformers (e.g., nicotinamide) can disrupt tight packing. For 4-bromo analogs, density functional theory (DFT) predicts that bromine’s polarizability enhances π-stacking, which may require micronization for improved dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
